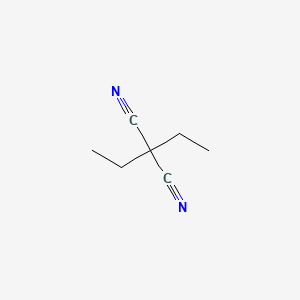

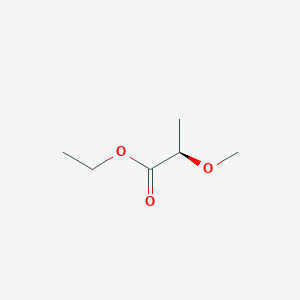

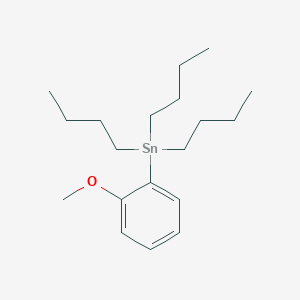

2,2-Diethylmalononitrile

Übersicht

Beschreibung

Typically, the description of a chemical compound includes its IUPAC name, common names, molecular formula, and structural formula. It may also include its appearance and odor.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. The chemical properties include reactivity, flammability, and types of chemical reactions the substance undergoes.Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Research

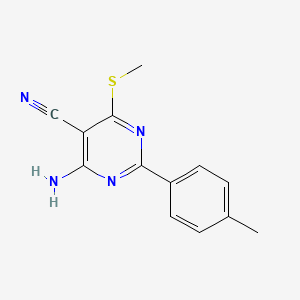

2,2-Diethylmalononitrile derivatives have been utilized in Alzheimer's disease research. Specifically, a derivative ([18F]FDDNP) was used in positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients. This study provided insights into the development of these pathological features and their correlation with memory performance scores, offering a noninvasive technique for monitoring Alzheimer's disease progression and response to treatments (Shoghi-Jadid et al., 2002).

Synthesis of Fluorooxindole and 2-Fluoro-2-Arylacetic Acid Derivatives

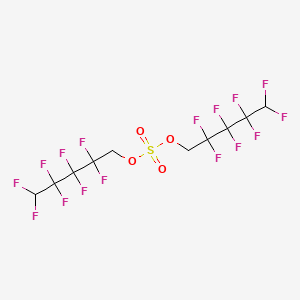

Diethyl 2-fluoromalonate ester, a compound related to 2,2-Diethylmalononitrile, has been used as a building block in the synthesis of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives. These derivatives are synthesized through nucleophilic aromatic substitution reactions, followed by various chemical processes such as decarboxylation and esterification. This highlights its role in the synthesis of complex organic compounds (Harsanyi et al., 2014).

Insecticide Development

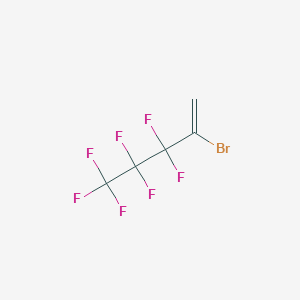

A compound structurally similar to 2,2-Diethylmalononitrile, [3,5-di-(α,α,α-trifluoromethyl)- N -ethyl-anilino] methylenemalononitrile (MON-0856), was found to be selectively toxic to insects, particularly effective against Lepidoptera larvae. This compound's activity was observed upon topical application to larvae, foliar application to plants, and systemic application in plants when applied to the soil, demonstrating its potential as an insecticide (Darlington et al., 1972).

Medicinal Chemistry

Diethylamine, using malononitrile as a reagent, has been shown to be an efficient organocatalyst in the diastereoselective synthesis of Bcl-2 protein antagonists and their analogues. These compounds are important in medicinal chemistry, particularly in cancer research. The use of malononitrile in this context demonstrates its application in the synthesis of biologically active compounds (Kulkarni et al., 2013).

Unnatural Amino Acids Synthesis

2,2-Diethylmalononitrile has been utilized in the synthesis of 2,2-dialkyl-3-aminopropionic acids, important intermediates for β-lactams and other biologicallyuseful compounds. This synthesis pathway demonstrates the chemical versatility of 2,2-Diethylmalononitrile in producing unnatural amino acids, which are significant in pharmaceutical research and development (Jnaneshwara et al., 1999).

Environmental Remediation

Studies in environmental biotechnology have explored the biodegradation and biotransformation of explosives, which often contain nitrile groups similar to those in 2,2-Diethylmalononitrile. Understanding the microbial and plant pathways for the metabolism of these compounds is crucial for managing pollutants and developing effective remediation strategies (Rylott et al., 2011).

Antioxidant Activity in Biomaterials

A study on polymerization of aminomalononitrile, which shares structural similarity with 2,2-Diethylmalononitrile, revealed that the resulting films exhibited antioxidant activity. This research indicates the potential application of such materials in biomaterials science, highlighting the role of nitrile-containing compounds in developing new materials with beneficial properties (Ball, 2020).

Antiviral Research

Research on triazenopyrazole derivatives, synthesized using compounds like ethoxymethylenemalononitrile, has shown potential inhibitory effects against HIV-1. This illustrates the role of malononitrile derivatives in the development of antiviral compounds, contributing to the field of medicinal chemistry (Larsen et al., 1999).

Safety And Hazards

This involves understanding the risks associated with the handling and disposal of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.

Zukünftige Richtungen

This involves predicting or discussing potential future research directions or applications of the compound based on its properties and behaviors.

Eigenschaften

IUPAC Name |

2,2-diethylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-3-7(4-2,5-8)6-9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEHSKCCVPIDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380425 | |

| Record name | 2,2-diethylmalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diethylmalononitrile | |

CAS RN |

28118-33-4 | |

| Record name | 2,2-diethylmalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B1607669.png)

![4-[(Methylsulfanyl)methyl]benzoic acid](/img/structure/B1607672.png)

![11-Bromo-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaene](/img/structure/B1607676.png)

![3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid](/img/structure/B1607688.png)

![4-[[(4-Chloro-2,5-dimethylphenyl)sulfonyl]methyl]aniline](/img/structure/B1607690.png)